molecular formula C9H9BrO B6157480 2-(4-bromo-2-methylphenyl)oxirane CAS No. 1935471-15-0

2-(4-bromo-2-methylphenyl)oxirane

Cat. No.: B6157480
CAS No.: 1935471-15-0
M. Wt: 213.07 g/mol
InChI Key: MXWVGBGBEWPVPF-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenyl)oxirane is an organic compound with the molecular formula C9H9BrO. It belongs to the family of aromatic epoxides and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenyl)oxirane typically involves the reaction of 4-bromo-2-methylphenyl with an epoxidizing agent. One common method is the reaction of 4-bromo-2-methylphenyl with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-bromo-2-methylphenyl)oxirane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenyl)oxirane involves its reactivity with nucleophiles and electrophiles. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The bromine atom can also participate in substitution reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenyl)oxirane
  • 2-(4-fluoro-2-methylphenyl)oxirane
  • 2-(4-iodo-2-methylphenyl)oxirane

Uniqueness

2-(4-bromo-2-methylphenyl)oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

1935471-15-0

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)oxirane

InChI

InChI=1S/C9H9BrO/c1-6-4-7(10)2-3-8(6)9-5-11-9/h2-4,9H,5H2,1H3

InChI Key

MXWVGBGBEWPVPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2CO2

Purity

95

Origin of Product

United States

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